N-Methylation of the Glutarimide Ablates CRBN Engagement: TR-FRET and NanoBRET Head-to-Head Evidence
In a direct head-to-head study by Kabir et al. (ACS Chem. Biol., 2025), N-alkylated 'capped imide' derivatives of lenalidomide and 5-NH2-EM12 (C5 Lenalidomide) were compared against their parent compounds in two orthogonal CRBN engagement assays. In the TR-FRET ligand displacement assay, lenalidomide and 5-NH2-EM12 competitively displaced the thalidomide-FITC tracer with Kd values of 22 nM and 10 nM, respectively, while the panel of N-alkylated capped imides (compounds 1–6) showed no displacement at concentrations up to 50 µM [1]. In the cellular NanoBRET assay in HEK293T cells, lenalidomide and 5-NH2-EM12 displaced the tracer with IC50 values of 637 nM and 244 nM, respectively, while capped imides showed no engagement at concentrations up to 100 µM [1]. The structural basis is established: the glutarimide NH forms hydrogen bonds with Trp386 and His387 of CRBN, and N-methylation sterically and electronically disrupts this critical interaction [1]. This finding is corroborated independently by Steinebach et al. (JoVE, 2019), who demonstrated that N-methylation within the glutarimide portion of pomalidomide-based PROTACs results in a complete loss of CRBN binding capability, enabling the use of N-methylated compounds as matched negative controls [2].
| Evidence Dimension | CRBN target engagement (TR-FRET Kd and NanoBRET IC50) |
|---|---|
| Target Compound Data | TR-FRET: no displacement up to 50 µM; NanoBRET: no engagement up to 100 µM (as capped imide analog class) |
| Comparator Or Baseline | Lenalidomide: TR-FRET Kd = 22 nM, NanoBRET IC50 = 637 nM; 5-NH2-EM12 (C5 Lenalidomide): TR-FRET Kd = 10 nM, NanoBRET IC50 = 244 nM |
| Quantified Difference | >2,200-fold reduction in CRBN binding for capped imides vs. 5-NH2-EM12 (based on TR-FRET Kd lower limit of 50 µM vs. 10 nM); >400-fold reduction in cellular NanoBRET (100 µM vs. 244 nM) |
| Conditions | TR-FRET: recombinant His-CRBN/DDB1 with Tb-CoraFluor donor and thalidomide-FITC acceptor, 1 h incubation; NanoBRET: NanoLuc-CRBN transiently overexpressed in HEK293T cells, 6 h co-treatment with tracer |
Why This Matters
This compound is functionally distinct from lenalidomide and C5 Lenalidomide: it cannot serve as a CRBN-recruiting element in PROTACs, but it uniquely enables CRBN-independent experimental controls and prodrug strategies where CRBN engagement must be eliminated.
- [1] Kabir F, Sonobe T, Zhu Q, Vallavoju N, Amako Y, Woo CM. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Chem Biol. 2025;20(7):1756-1763. doi:10.1021/acschembio.5c00272. PMID: 40523848. View Source
- [2] Steinebach C, Lindner S, Udeshi ND, Mani DC, Kehm H, Köpff S, Carr SA, Gütschow M, Krönke J. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. J Vis Exp. 2019;(147):e59472. doi:10.3791/59472. View Source
